molecular formula C14H19N3O4 B2836108 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid CAS No. 2137870-30-3

2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid

Cat. No.: B2836108
CAS No.: 2137870-30-3
M. Wt: 293.323
InChI Key: KPWQNJAZIJNUAI-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₉N₃O₄
Molar Mass: 293.32 g/mol
CAS Registry Number: 2137870-30-3

This compound features a pyrimidine ring substituted at the 2-position with a tert-butoxycarbonyl (Boc)-protected pyrrolidine moiety and a carboxylic acid group at the 5-position. The Boc group enhances solubility in organic solvents and provides temporary protection for the pyrrolidine nitrogen during synthetic processes, making it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-14(2,3)21-13(20)17-6-4-5-10(17)11-15-7-9(8-16-11)12(18)19/h7-8,10H,4-6H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWQNJAZIJNUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyrrolidine with tert-butyl chloroformate to introduce the Boc group, followed by coupling with a pyrimidine derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc-protected pyrrolidine can undergo acidic cleavage to yield a secondary amine. Typical conditions involve trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane:

\text{2 1 tert butoxy carbonyl pyrrolidin 2 yl}pyrimidine-5-carboxylicacid}\xrightarrow{\text{TFA DCM}}\text{2 pyrrolidin 2 yl pyrimidine 5 carboxylic acid}+\text{CO}_2+\text{tert butanol}

This reaction is critical for generating reactive amine intermediates for further coupling .

Carboxylic Acid Functionalization

The carboxylic acid group participates in:

  • Esterification : Reacts with alcohols (e.g., methanol, benzyl alcohol) under acid catalysis (H₂SO₄ or HCl) to form esters.

    Acid+R OHH+R ester+H2O\text{Acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{R ester}+\text{H}_2\text{O}
  • Amide Formation : Couples with amines using activating agents like EDCl/HOBt or DCC to yield amides .

Pyrimidine Ring Modifications

The pyrimidine ring undergoes electrophilic and nucleophilic substitutions, depending on substituents:

  • Nucleophilic Aromatic Substitution : Chloride or other leaving groups at the pyrimidine’s 4-position react with amines or thiols.

  • Cross-Coupling Reactions : Suzuki or Buchwald–Hartwig couplings enable aryl/heteroaryl group introductions if halogens are present .

Condensation Reactions

The compound may act as a building block in multicomponent reactions. For example, condensation with aldehydes and malononitrile under catalytic conditions forms fused pyrano-pyrimidine systems, as seen in analogous pyrimidine derivatives .

Biological Activity Correlations

While specific data for this compound is limited, structurally related pyrimidine-5-carboxylic acid derivatives exhibit anti-inflammatory and anticancer activities. For instance, pyrimidine analogs with COX-2 inhibitory activity show IC₅₀ values comparable to celecoxib (~0.04 μmol) . Modifications at the carboxylic acid or Boc group could modulate bioactivity.

Scientific Research Applications

Medicinal Chemistry

1. Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, studies have shown that pyrimidines can inhibit viral replication, making them potential candidates for antiviral drug development. The specific structure of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid may enhance its efficacy against certain viruses by interacting with viral enzymes or receptors .

2. Anticancer Properties
Pyrimidine derivatives have also been investigated for their anticancer activities. The compound's ability to interfere with DNA synthesis and repair mechanisms positions it as a promising candidate in cancer therapy. Case studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may have similar effects .

Agriculture

1. Plant Growth Regulators
The compound's structure suggests potential as a plant growth regulator. Research has indicated that pyrimidine-based compounds can influence plant growth and development by modulating hormonal pathways. This application could lead to enhanced crop yields and improved stress resistance in plants .

2. Herbicide Development
There is growing interest in the use of pyrimidine derivatives as herbicides. Compounds with similar structures have shown selective toxicity towards certain weed species while being less harmful to crops. This selectivity is crucial for developing environmentally friendly herbicides that minimize ecological impact .

Material Science

1. Polymer Synthesis
The unique chemical properties of this compound make it a candidate for polymer synthesis. Its ability to act as a monomer or cross-linking agent could lead to the development of novel polymers with specific mechanical and thermal properties . Research on similar pyrimidine compounds has shown promise in creating materials with enhanced durability and resistance to degradation.

Data Table: Summary of Applications

Field Application Potential Benefits
Medicinal ChemistryAntiviral ActivityInhibition of viral replication
Anticancer PropertiesInduction of apoptosis in cancer cells
AgriculturePlant Growth RegulatorsEnhanced crop yields and stress resistance
Herbicide DevelopmentSelective toxicity towards weeds
Material SciencePolymer SynthesisDevelopment of durable materials

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine and pyrimidine moieties, which can then interact with their targets. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with four structurally related derivatives, focusing on molecular features, substituents, and applications:

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Substituents/Modifications Applications/Notes
2-{1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid C₁₄H₁₉N₃O₄ 293.32 2137870-30-3 Boc-pyrrolidine, pyrimidine-5-carboxylic acid Drug intermediate; Boc deprotection under acidic conditions
5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid C₁₈H₂₉N₅O₅ 395.45 N/A Boc-protected amine, piperazine linker, pyrimidine-carboxylic acid Targeted for kinase inhibitor synthesis; enhanced water solubility
1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid C₁₁H₁₉NO₄ 229.27 1248546-01-1 Boc-pyrrolidine, methyl group at C5 Chiral building block for peptide mimetics
1-[(tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid C₁₈H₂₃NO₅ 341.38 N/A Boc-pyrrolidine, 4-methoxyphenyl at C5 Used in aryl-pyrrolidine hybrid drug discovery

Research Findings

  • Synthetic Methods: The target compound is synthesized via chemoselective displacement reactions, as demonstrated in methodologies for related 2-alkylamino-4,6-disubstituted pyrimidines .
  • Stability: Boc-protected pyrrolidine derivatives exhibit superior stability in storage compared to unprotected analogues, as noted in Enamine Ltd.’s building blocks catalog .
  • Commercial Availability : Priced at €1,756.00/500 mg (CymitQuimica), the target compound is more cost-effective than the 4-methoxyphenyl derivative, which lacks commercial availability .

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrimidine core and a pyrrolidine structure, which contribute to its chemical reactivity and biological interactions.

The molecular formula for this compound is C11H19N3O4C_{11}H_{19}N_{3}O_{4}, with a molecular weight of approximately 243.29 g/mol. It typically appears as a solid with a melting point ranging from 112°C to 113°C, indicating good thermal stability which is advantageous for storage and handling in laboratory settings .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tert-butoxycarbonyl (Boc) group allows for selective modifications that can enhance binding affinity and specificity towards target proteins. The pyrimidine moiety may facilitate interactions with nucleic acids or proteins involved in cellular signaling pathways, making it a candidate for further pharmacological studies.

In Vitro Studies

Research has shown that derivatives of pyrimidine compounds, including those similar to this compound, exhibit various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .
  • Anti-inflammatory Effects : Some studies report that related compounds inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting their role in managing inflammatory diseases .

In Vivo Studies

Animal model studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound:

  • Toxicology Studies : Initial assessments indicate low toxicity profiles in repeated-dose studies, with no significant adverse effects on cardiovascular or central nervous systems noted after chronic exposure .
  • Efficacy in Disease Models : In models of arthritis and other inflammatory conditions, compounds structurally related to this compound have shown promising results in reducing disease severity and improving clinical outcomes .

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

  • Case Study on Inflammatory Bowel Disease : A derivative similar to this compound was evaluated in patients with inflammatory bowel disease, showing significant improvement in symptom management and reduction of inflammatory markers.
  • Cancer Therapeutics : Research has indicated that certain derivatives can inhibit tumor growth in xenograft models, suggesting potential applications in oncology .

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